2-chloro-N-hexylpyrimidin-4-amine
Overview
Description
2-Chloro-N-hexylpyrimidin-4-amine is a chemical compound belonging to the class of pyrimidines, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-hexylpyrimidin-4-amine typically involves the reaction of hexylamine with 2-chloropyrimidin-4-amine under specific conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature and solvent choice are crucial to achieving high yields and purity of the final product.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure cost-effectiveness and scalability. Continuous flow chemistry and automated systems are often employed to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-hexylpyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.
Major Products Formed:
Oxidation: The oxidation of this compound can yield chlorinated pyrimidines or pyrimidinone derivatives.
Reduction: Reduction reactions can produce hexylamine derivatives or other reduced pyrimidines.
Substitution: Substitution reactions can lead to the formation of various alkylated or arylated pyrimidines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its biological activity, including potential antimicrobial properties.
Medicine: Research has indicated its potential use in developing new therapeutic agents, particularly in the treatment of inflammatory diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-chloro-N-hexylpyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit the expression and activity of certain inflammatory mediators, such as prostaglandin E₂, inducible nitric oxide synthase, and tumor necrosis factor-α. These interactions contribute to its anti-inflammatory properties.
Comparison with Similar Compounds
2-chloropyrimidin-4-amine
N-hexylpyrimidin-4-amine
2-chloro-N-alkylpyrimidin-4-amines (where "alkyl" can be various alkyl groups)
Properties
IUPAC Name |
2-chloro-N-hexylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3/c1-2-3-4-5-7-12-9-6-8-13-10(11)14-9/h6,8H,2-5,7H2,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTRDJSNWNATOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=NC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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